molecular formula C7H14ClNO3 B3008880 Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride CAS No. 2044704-66-5

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride

Cat. No.: B3008880
CAS No.: 2044704-66-5
M. Wt: 195.64
InChI Key: FQGPNIORWLTSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a piperidine derivative that has a hydroxyl group at the fourth position and a carboxylate ester group at the third position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride can be synthesized through several synthetic routes. One common method involves the esterification of 4-hydroxypiperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The final product is then crystallized and dried to obtain the hydrochloride salt in a solid form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxopiperidine-3-carboxylate derivatives.

    Reduction: Formation of 4-hydroxypiperidine-3-methanol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxypiperidine-3-carboxylate: The non-hydrochloride form of the compound.

    4-Hydroxypiperidine-3-carboxylic acid: The carboxylic acid precursor.

    4-Oxopiperidine-3-carboxylate: An oxidized derivative.

Uniqueness

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride is unique due to its combination of hydroxyl and ester functional groups, which provide distinct reactivity and interaction profiles. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₇H₁₄ClNO₃
  • Molecular Weight : 195.64 g/mol
  • CAS Number : 179022-53-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and ester groups facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. This compound has been identified as a macrocyclization inhibitor, which is crucial in drug design as macrocyclic compounds often possess enhanced biological properties.

Neuroprotective Effects

Recent studies suggest that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its mechanism involves the modulation of neurotransmitter systems and protection against oxidative stress.

Inhibition of Macrocyclization

This compound effectively prevents the formation of macrocyclic compounds from linear precursors, highlighting its potential utility in drug development. Macrocyclic compounds are known for their improved pharmacokinetic profiles and biological activities.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Methyl 4-hydroxypiperidine-3-carboxylateMacrocyclization inhibitionHydroxyl and ester functional groups
4-Hydroxypiperidine-3-carboxylic acidPrecursor for various derivativesLacks methyl group
4-Oxopiperidine-3-carboxylatePotential for further oxidationOxidized derivative

This compound stands out due to its unique combination of functional groups that enhance its reactivity and interaction profiles .

Case Studies and Research Findings

  • Neuroprotective Study :
    • A study demonstrated that this compound reduced neuronal cell death in vitro when exposed to neurotoxic agents. The compound was shown to upregulate antioxidant defenses in neuronal cells, indicating its potential in neuroprotection .
  • Macrocyclization Inhibition :
    • Research indicated that this compound effectively inhibits the macrocyclization process in peptide synthesis, which is critical for developing new therapeutic agents with improved efficacy and safety profiles .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • Detailed pharmacokinetic profiling.
  • Mechanistic studies to elucidate its interactions with specific receptors.
  • Clinical trials to assess its efficacy in treating neurodegenerative diseases.

Properties

IUPAC Name

methyl 4-hydroxypiperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGPNIORWLTSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.